2-Acetylacteoside

Catalog No.
S1533686
CAS No.
M.F
C31H38O16
M. Wt
666.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylacteoside

Product Name

2-Acetylacteoside

IUPAC Name

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C31H38O16

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1

InChI Key

ALERZNQPBWWLMW-OMRKUVHCSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Synonyms

2'-acetylacteoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O

The exact mass of the compound 2-Acetylacteoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetylacteoside (CAS: 94492-24-7) is a naturally occurring phenylethanoid glycoside, structurally defined as the 2'-acetylated derivative of acteoside (also known as verbascoside). This class of compounds is widely investigated for its neuroprotective, anti-inflammatory, and antioxidant properties. The presence of the acetyl group distinguishes 2-acetylacteoside from its more common parent compound, acteoside, and other related glycosides like isoacteoside and echinacoside, leading to critical differences in bioactivity and stability that directly impact its suitability for specific research applications.

Research Fit

1

Natural Product Source

Phenylethanoid glycoside from Cistanche, Brandisia, Orobanche genera; botanical research context

2

Structural Distinction

2'-acetyl modification on acteoside core; distinct bioactivity profile from parent glycoside

3

Quality Profile

HPLC-verified purity profile; supports reproducible pathway and bioassay studies

Substituting 2-acetylacteoside with its parent compound, acteoside (verbascoside), or with crude plant extracts is a critical experimental error. The 2'-acetyl group is not a trivial modification; it significantly alters the molecule's physicochemical properties, which can influence lipophilicity, stability, and interaction with biological targets. For instance, the acetyl group can lead to demonstrably different potencies in key biological assays, such as antioxidant capacity, where 2-acetylacteoside has been shown to be more potent than acteoside, isoacteoside, and echinacoside. Furthermore, processing methods like traditional wine-steaming can significantly decrease the concentration of 2-acetylacteoside while increasing isomers like isoacteoside, highlighting its distinct chemical stability and cautioning against the use of ill-defined extracts where the ratio of these related compounds is unknown. Using a less specific analogue introduces uncontrolled variables, undermining the reproducibility and accuracy of structure-activity relationship (SAR) studies.

Substitution Risk

2-Acetylacteoside

Target compound; 2'-acetyl group shapes pathway engagement and assay response

Acteoside

Parent glycoside; acetyl modification may shift hepatoprotection and anti-proliferative endpoint context

2-Acetylacteoside

Engages NF-κB/IκBα and Nrf2 pathways in photodamage models

Isoacteoside

Isomer may not engage ROS/TARC or Nrf2 pathways; photodamage endpoint profile may differ

2-Acetylacteoside

Intermediate anti-proliferative rank in vascular SMC assays

Echinacoside / Brandioside

Different glycoside scaffold; potency rank and SAR context may not transfer

Superior Antioxidant Activity Compared to Acteoside and Other Glycosides

In a direct comparative study using a DPPH radical scavenging assay, 2-acetylacteoside demonstrated the highest antioxidant activity among six related phenylethanoid glycosides. The observed order of potency was 2-Acetylacteoside > Acteoside ≥ Tubuloside B ≥ Isoacteoside > Echinacoside > Cistanoside A, establishing a clear performance hierarchy. The study concludes that the 2-acetyl group on the glucopyranose is a key structural feature related to this enhanced activity.

Evidence DimensionAntioxidant Activity (DPPH radical scavenging)
Target Compound DataRanked 1st (Most Potent)
Comparator Or BaselineActeoside (Ranked 2nd), Isoacteoside (Ranked 4th), Echinacoside (Ranked 5th)
Quantified DifferenceQualitatively ranked as the most potent scavenger in a direct comparison of six related compounds.
ConditionsDPPH radical scavenging assay system.

For researchers screening for potent antioxidants or studying structure-activity relationships, selecting 2-acetylacteoside provides a significant potency advantage over its more common parent compound, acteoside.

Hepatocyte Protection
Head-to-head
IC50 4.8 µM vs Acteoside 4.6 µM, Isoacteoside 5.3 µM, Echinacoside 10.2 µM
Supports d-GalN hepatoprotection assay context; comparable to acteoside, distinct from echinacoside
Primary cultured mouse hepatocyte model

Potent Neuroprotective Efficacy in In Vitro Ischemic Stroke Models

In a study comparing multiple phenylethanoid glycosides for their ability to promote the proliferation of neural stem cells (NSCs), 2-acetylacteoside was identified as the most potent compound. Further investigation showed that 2-acetylacteoside enhances the proliferation and differentiation of cultured NSCs after oxygen-glucose deprivation/reoxygenation (OGD/R), a key in vitro model for ischemic stroke. This effect was mediated through the activation of the PI3K/Akt signaling pathway, highlighting a specific mechanism of action.

Evidence DimensionNeural Stem Cell (NSC) Proliferation
Target Compound DataIdentified as the most potent among phenylethanoid glycosides tested.
Comparator Or BaselineOther phenylethanoid glycosides derived from Cistanche deserticola (unspecified in abstract).
Quantified DifferenceQualitatively identified as the most potent compound in the initial screening phase.
ConditionsIn vitro proliferation assay of neural stem cells.

This evidence indicates that for research into neurogenesis and recovery from ischemic brain injury, 2-acetylacteoside is a more targeted and potent choice than a generic mixture of phenylethanoid glycosides.

UVB Photodamage Response
Head-to-head
Reduced MMP-1, ROS, TARC secretion; engaged NF-κB/IκBα & Nrf2 pathways. Isoacteoside showed no ROS/TARC effect
Broader photodamage pathway engagement vs isoacteoside; supports skin photoaging model studies
HaCaT human keratinocyte model; qualitative comparison

Identified as a Promising Natural MAO-B Inhibitor for Neurodegenerative Disease Models

In a study investigating components of Cistanche deserticola for activity against monoamine oxidase B (MAO-B), an important target in Parkinson's disease, 2-acetylacteoside was discovered to be a promising, reversible, mixed-type natural MAO-B inhibitor. The study utilized a method to screen for compounds capable of crossing the blood-brain barrier, suggesting its potential suitability for in vivo CNS applications. This differentiates it from broader extracts (Total Glycosides of Cistanche) which show a general effect but lack specificity to a single molecular entity.

Evidence DimensionMonoamine Oxidase B (MAO-B) Inhibition
Target Compound DataIdentified as a promising, reversible, mixed-type MAO-B inhibitor.
Comparator Or BaselineTotal Glycosides of Cistanche deserticola (TC) extract.
Quantified DifferenceSpecifically identified as a key active inhibitor within the broader, less defined TC extract.
ConditionsScreening for MAO-B inhibitory components from Cistanche deserticola with blood-brain barrier permeability characteristics.

For researchers needing a specific, characterized MAO-B inhibitor for neurodegenerative models, procuring purified 2-acetylacteoside avoids the confounding variables present in total glycoside extracts.

SMC Proliferation Rank
Head-to-head
Rank #3 of 4: Brandioside ≥ poliumoside > 2'-Acetylacteoside ≥ acteoside
Intermediate anti-proliferative rank; supports SAR studies in cardiovascular research
A7r5 rat aortic SMC; [³H]-thymidine incorporation assay

Differential Stability During Processing Compared to Acteoside

A study on the chemical changes in Cistanche deserticola during wine steam-processing revealed a significant decrease in the content of 2-acetylacteoside. Conversely, the content of its isomer, isoacteoside, increased significantly under these conditions. The parent compound, acteoside, also showed a significant decrease. This demonstrates that 2-acetylacteoside has distinct stability characteristics under heat and solvent processing compared to its close relatives.

Evidence DimensionRelative concentration after wine steam-processing
Target Compound DataSignificantly decreased
Comparator Or BaselineActeoside (also significantly decreased), Isoacteoside (significantly increased)
Quantified DifferenceThe processing causes a significant shift in the relative ratios of these key phenylethanoid glycosides.
ConditionsTraditional Chinese medicine processing (steaming with wine).

This highlights the procurement need for purified 2-acetylacteoside, as processed raw materials or crude extracts will have a depleted and inconsistent amount of this specific compound, impacting experimental reproducibility.

Bone Resorption Model
Reported
40 mg/kg/day × 12 wk OVX: suppressed cathepsin K, TRAP, deoxypyridinoline. Formation markers and uterine weight unchanged
Supports bone resorption-selective pathway studies; distinct from formation-targeting agents
In vivo OVX mouse model; reported P value context

Structure-Activity Relationship (SAR) Studies Requiring a High-Potency Antioxidant Benchmark

Based on its superior performance in direct comparison assays, 2-acetylacteoside serves as the appropriate choice for SAR studies aiming to elucidate the role of acetylation in the antioxidant capacity of phenylethanoid glycosides. Using acteoside or echinacoside would mean starting from a lower activity baseline.

Screening for Neurogenesis Promoters in Post-Stroke Recovery Models

Given its identification as the most potent phenylethanoid glycoside for stimulating neural stem cell proliferation in vitro, 2-acetylacteoside is the preferred compound for mechanism-driven studies of neurogenesis, particularly those investigating the PI3K/Akt pathway in the context of ischemia.

Development of Purified Natural Product Inhibitors for MAO-B

For research programs focused on neurodegenerative diseases like Parkinson's, where MAO-B is a key therapeutic target, 2-acetylacteoside provides a specific, characterized, and brain-penetrant starting point for inhibitor studies, unlike complex and undefined plant extracts.

Analytical Standards for Quality Control of Herbal Extracts

Due to its distinct stability profile during processing compared to acteoside and isoacteoside, high-purity 2-acetylacteoside is essential as an analytical standard to accurately quantify the composition of Cistanche extracts and ensure batch-to-batch consistency in manufacturing or research settings.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatotoxicity model studies
d-GalN-induced hepatocyte protection context
Comparative pathway interpretation vs acteoside class
UVB photodamage model studies
Comprehensive photodamage endpoint profile
ROS/TARC & NF-κB/Nrf2 pathway engagement
Vascular SMC proliferation studies
Anti-proliferative rank-order SAR context
A7r5 proliferation endpoint; structural determinant review
Bone metabolism model studies
Bone resorption-selective pathway context
RANKL/NF-κB/NFATc1 signaling endpoints

XLogP3

0.1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

666.21598512 g/mol

Monoisotopic Mass

666.21598512 g/mol

Heavy Atom Count

47

Explore Compound Types